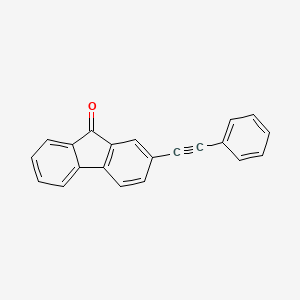
2-(phenylethynyl)-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylethynyl)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of a phenylethynyl group attached to the fluorenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylethynyl)-9H-fluoren-9-one typically involves the Sonogashira coupling reaction. This reaction is carried out between 2-iodo-9H-fluoren-9-one and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction conditions often include heating the reaction mixture to temperatures between 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2-(Phenylethynyl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the fluorenone moiety to fluorenol.
Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenol derivatives.
Substitution: Formation of halogenated or nitrated fluorenone derivatives.
科学的研究の応用
2-(Phenylethynyl)-9H-fluoren-9-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-(phenylethynyl)-9H-fluoren-9-one depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces.
類似化合物との比較
Similar Compounds
2-(Phenylethynyl)-1,10-phenanthroline: Similar in structure but with a phenanthroline core.
2,5-Bis(phenylethynyl)thiophene: Contains a thiophene core with phenylethynyl groups.
Uniqueness
2-(Phenylethynyl)-9H-fluoren-9-one is unique due to its fluorenone core, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in the development of materials for organic electronics, where its structural features contribute to enhanced performance in devices like OLEDs and OPVs.
特性
分子式 |
C21H12O |
|---|---|
分子量 |
280.3 g/mol |
IUPAC名 |
2-(2-phenylethynyl)fluoren-9-one |
InChI |
InChI=1S/C21H12O/c22-21-19-9-5-4-8-17(19)18-13-12-16(14-20(18)21)11-10-15-6-2-1-3-7-15/h1-9,12-14H |
InChIキー |
GINAYVVNUCJFII-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


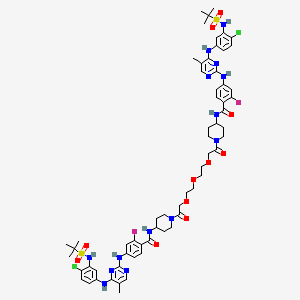
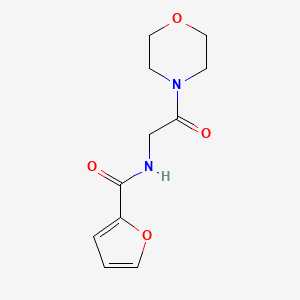
![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)

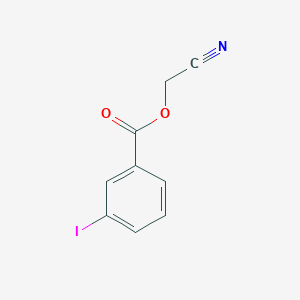
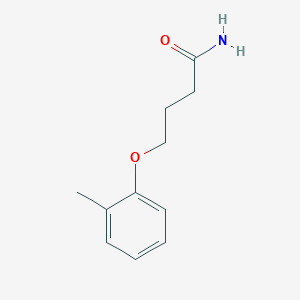
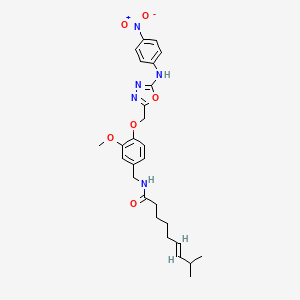
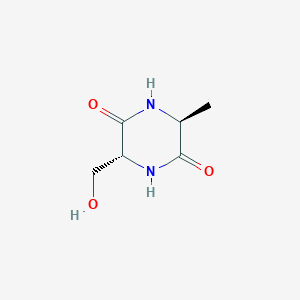

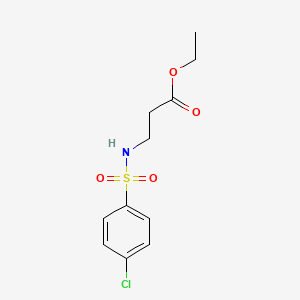


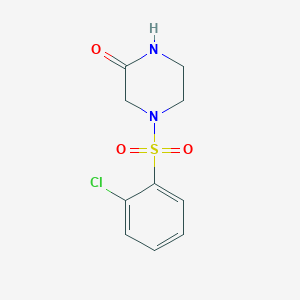
![7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B14904495.png)
